2-Ethylquinoline-4,6-diamine
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Description
2-Ethylquinoline-4,6-diamine is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 265.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Docking Analysis in Potential Human AKT1 Inhibitors
Research involving derivatives of 2-ethylquinoline-4,6-diamine has shown promising results in the synthesis of compounds that may inhibit human AKT1, an enzyme linked to cancer complications. Compounds synthesized from 2-chloroquinoline-3-carbaldehydes were evaluated for their inhibitory potential, with some derivatives demonstrating significant potency (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
Chloroquine and Cancer Therapies
Chloroquine, closely related to the quinoline structure, has been studied for its potential in enhancing cancer therapies. Its ability to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents has been a focal point of research, suggesting its significant role in effective and safe cancer treatment strategies (Solomon & Lee, 2009).
Vicinal Diamines in Lysyl Oxidase Inhibition
Studies have shown that vicinal diamines, which are structurally similar to this compound, can act as irreversible inhibitors of lysyl oxidase, an enzyme involved in the crosslinking of collagen and elastin. This research is important for understanding the role of lysyl oxidase in tissue remodeling and related diseases (Gacheru, Trackman, Calaman, Greenaway, & Kagan, 1989).
Aquatic Toxicology of Alkyl-Quinolines
The toxicological profile of various alkyl-quinolines, including compounds similar to this compound, has been studied in aquatic environments. This research is crucial for assessing the environmental impact of quinoline derivatives (Birkholz, Coutts, Hrudey, Danell, & Lockhart, 1990).
Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids
The synthesis of 1-methylisoquinoline-3,4-diamine, structurally related to this compound, has been studied for its applications in forming fused pyrazine rings. This research contributes to the development of new compounds with potential biological activity (Deady & Quazi, 1992).
Catalysis in Hydroaminomethylation Reactions
Ionic diamine rhodium complexes, which could include this compound derivatives, have been used as catalysts in hydroaminomethylation reactions. This has implications for synthesizing various organic compounds, including tetrahydroquinolines (Okuro & Alper, 2010).
Antimalarial Drug Discovery
The compound class encompassing this compound has been explored in antimalarial drug discovery, particularly in identifying new targets and mechanisms for drugs to combat Plasmodium parasites (Flannery, Fidock, & Winzeler, 2013).
Properties
IUPAC Name |
2-ethylquinoline-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-6H,2,12H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISUEAAFEZCUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=C(C=CC2=N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305531 |
Source
|
Record name | 4,6-Quinolinediamine, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-36-7 |
Source
|
Record name | 4,6-Quinolinediamine, 2-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Quinolinediamine, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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